molecular formula C18H24N2O5 B14132789 (2S)-1-tert-butyl 2-methyl 4-benzamidopyrrolidine-1,2-dicarboxylate

(2S)-1-tert-butyl 2-methyl 4-benzamidopyrrolidine-1,2-dicarboxylate

Cat. No.: B14132789
M. Wt: 348.4 g/mol
InChI Key: KRYGQCZORPTRQW-KZUDCZAMSA-N
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Description

(2S)-1-tert-butyl 2-methyl 4-benzamidopyrrolidine-1,2-dicarboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-tert-butyl 2-methyl 4-benzamidopyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be constructed through cyclization reactions.

    Introduction of Substituents: The tert-butyl and methyl groups can be introduced via alkylation reactions.

    Benzamide Formation: The benzamide group can be attached through amide bond formation using reagents like benzoyl chloride and a suitable amine.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:

    Catalysis: Using catalysts to improve reaction efficiency.

    Purification: Employing techniques like crystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-tert-butyl 2-methyl 4-benzamidopyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Nucleophilic or electrophilic substitution reactions to modify the compound.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common organic solvents like dichloromethane, ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Studied for its interactions with biological targets.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2S)-1-tert-butyl 2-methyl 4-benzamidopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of enzymes.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Affecting biochemical pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-tert-butyl 2-methyl 4-benzamidopyrrolidine-1,2-dicarboxylate: can be compared with other pyrrolidine derivatives like:

Uniqueness

The uniqueness of this compound lies in its specific substituents and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H24N2O5

Molecular Weight

348.4 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S)-4-benzamidopyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C18H24N2O5/c1-18(2,3)25-17(23)20-11-13(10-14(20)16(22)24-4)19-15(21)12-8-6-5-7-9-12/h5-9,13-14H,10-11H2,1-4H3,(H,19,21)/t13?,14-/m0/s1

InChI Key

KRYGQCZORPTRQW-KZUDCZAMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C[C@H]1C(=O)OC)NC(=O)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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